Selective Targeting of ABCG2 vs. ABCB1 Confers Functional Specificity
Efflux inhibitor-1 (compound 2) demonstrates a clear selectivity profile for ABCG2/BCRP over ABCB1 (P-gp). Its IC50 value for inhibiting ABCG2 function is 0.45 μM, while its IC50 for ABCB1 is 2.17 μM . This results in an approximately 4.8-fold selectivity for ABCG2, allowing for functional discrimination between these two major drug efflux transporters . In contrast, broad-spectrum inhibitors like Elacridar do not exhibit this same degree of selectivity [1]. A structurally related analog from the same pyrazolo[1,5-a]pyrimidine series, compound 1 (CID44640177), demonstrated an even higher selectivity of 35.8-fold (ABCB1 IC50: 4.65 μM vs. ABCG2 IC50: 0.13 μM) in a JC-1 efflux assay, highlighting the tunable selectivity of this chemical scaffold [2].
| Evidence Dimension | ABCG2 vs. ABCB1 Inhibitory Potency |
|---|---|
| Target Compound Data | IC50(ABCG2) = 0.45 μM; IC50(ABCB1) = 2.17 μM |
| Comparator Or Baseline | Elacridar (a dual P-gp/BCRP inhibitor) |
| Quantified Difference | Approximately 4.8-fold selectivity for ABCG2 |
| Conditions | In vitro enzyme inhibition assay as reported by vendor. |
Why This Matters
This selectivity allows researchers to specifically inhibit the ABCG2 pathway, avoiding the confounding variable of simultaneous ABCB1 inhibition, which is crucial for mechanistic studies of ABCG2-mediated drug resistance.
- [1] Probes and Drugs. ELACRIDAR (PD008694, OSFCMRGOZNQUSW-UHFFFAOYSA-N) Portal Entry. View Source
- [2] Strouse JJ, Ivnitski-Steele I, Waller A, et al. A Selective ATP-binding Cassette Sub-family G Member 2 Efflux Inhibitor Revealed Via High-Throughput Flow Cytometry. J Biomol Screen. 2013;18(1):26-38. View Source
